7-Bromomethylpterine

Description

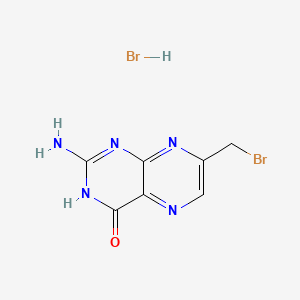

7-Bromomethylpterine is a brominated derivative of pterine, a heterocyclic compound featuring a pteridine core. The compound is identified by its CAS number 622411-17-0 . Pterine derivatives are often explored in medicinal and organic chemistry due to their biological relevance, though specific applications of this compound remain unclear from the available sources.

Properties

IUPAC Name |

2-amino-7-(bromomethyl)-3H-pteridin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14;/h2H,1H2,(H3,9,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSUANPCAYDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747226 | |

| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622411-17-0 | |

| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylpterine typically involves the bromination of pterine derivatives. One common method includes the reaction of 6-bromomethylpterine with p-methylamino benzoyl glutamate in the presence of hydrobromic acid (HBr) or hydroiodic acid (HI) as solvents . The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Industrial Production Methods: For industrial production, the process is scaled up by optimizing the reaction conditions and using high-purity raw materials. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 7-Bromomethylpterine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the pterine ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpterine derivatives, while oxidation reactions can produce pterin-4-one derivatives .

Scientific Research Applications

7-Bromomethylpterine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromomethylpterine involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of methotrexate, it plays a crucial role in inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 7-Bromomethylpterine | 622411-17-0 | Not reported | Not available | Bromomethyl, pteridine ring |

| 1-Heptene, 7-bromo | - | C7H13Br | 177.082 | Bromo, terminal alkene |

| 7-Bromoheptanenitrile | 20965-27-9 | C7H12BrN | 190.08 | Bromo, nitrile (-CN) |

| 8-Amino-7-m-bromobenzyl-3-methylxanthine | Not provided | Not reported | Not available | Bromobenzyl, xanthine, amino |

Key Observations :

- This compound is distinguished by its pteridine heterocycle, which is absent in the other compounds.

- 1-Heptene, 7-bromo (C7H13Br) is a linear alkene with a bromine substituent, making it more suitable for polymer or material science applications compared to heterocyclic derivatives .

- 7-Bromoheptanenitrile (C7H12BrN) contains a nitrile group, which enhances its utility in nucleophilic substitution reactions, such as the synthesis of amines or carboxylic acids .

Physical and Spectral Properties

Boiling Points and Density

- 7-Bromoheptanenitrile : Boiling point 140–141°C at 14 mmHg , density 1.265 g/mL .

- 1-Heptene, 7-bromo: Gas chromatography (GC) data is noted, but specific values are unavailable .

- This compound: No data available.

Spectroscopic Characterization

- 8-Amino-7-m-bromobenzyl-3-methylxanthine: Structure confirmed via NMR spectroscopy, highlighting the utility of this technique for brominated aromatic systems .

- 1-Heptene, 7-bromo : Likely characterized by mass spectrometry (MS) and infrared (IR) spectroscopy, as per standard protocols for alkenes .

Biological Activity

7-Bromomethylpterine is a synthetic compound derived from pteridine, notable for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological mechanisms, its role in enzymatic inhibition, and its applications in research and medicine.

Chemical Structure : The compound this compound is characterized by the presence of a bromomethyl group at the 7-position of the pteridine ring. This modification enhances its biological activity compared to other pteridine derivatives.

Synthesis : The synthesis of this compound typically involves bromination reactions of pteridine derivatives. A common method includes the reaction of 6-bromomethylpterine with p-methylamino benzoyl glutamate in the presence of hydrobromic acid (HBr) or hydroiodic acid (HI) as solvents.

This compound primarily functions as an inhibitor of melanin biosynthesis. Its mechanism involves the inhibition of key enzymes in the folate biosynthetic pathway, particularly targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition leads to a reduction in cell proliferation, making it a potential candidate for cancer treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity by inhibiting enzymes essential for microbial growth. The inhibition of dihydrofolate reductase disrupts folate metabolism, which is vital for nucleotide synthesis in bacteria but not present in humans, making it an attractive target for developing novel antibiotics .

Case Studies

- Inhibition of Melanin Biosynthesis : In studies focusing on skin pigmentation, this compound was shown to effectively inhibit tyrosinase activity, an enzyme critical for melanin production. This property suggests its potential use in skin lightening products.

- Cancer Research : In vitro studies demonstrated that this compound could reduce the proliferation of various cancer cell lines by inhibiting DHFR. This effect was observed through assays measuring cell viability and proliferation rates .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Applications in Research and Medicine

This compound has diverse applications:

- Medicinal Chemistry : As an intermediate in synthesizing methotrexate, a drug used in cancer therapy, it plays a critical role in developing new therapeutic agents.

- Biological Imaging : Due to its fluorescent properties, it is utilized as a probe in biological imaging techniques to study molecular interactions.

- Industrial Use : The compound serves as a reagent in various chemical processes and is involved in producing other chemical products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.